(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-1301 involves the modification of the vitamin D3 structure to create a 20-epi analogue. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the commercially available vitamin D3.
Epimerization: The 20-position of the vitamin D3 molecule is epimerized to create the 20-epi analogue.
Functional Group Modifications: Additional functional group modifications are performed to introduce the 24a-homo and 26,27-dimethyl groups.
Industrial Production Methods
Industrial production of MC-1301 would involve large-scale synthesis using the above synthetic route, with optimization for yield and purity. The process would include:
Reaction Optimization: Optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield.
Purification: Purification steps such as chromatography to ensure the final product’s purity.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
MC-1301 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions can take place at the functional groups, allowing for further modification of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.
Reduction: Reduction of carbonyl groups can yield alcohols.
Substitution: Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: As a vitamin D receptor agonist, MC-1301 is used in research to study the effects of vitamin D analogues on cellular processes.
Biology: The compound is used to investigate the role of vitamin D receptors in biological systems, including their impact on gene expression and cellular differentiation.
Medicine: MC-1301 has been explored for its therapeutic potential in treating neoplasms and immune system diseases.
Industry: The compound’s unique properties make it a valuable tool in the development of new drugs and therapeutic agents.
Mechanism of Action
MC-1301 exerts its effects by acting as a vitamin D receptor agonist. The mechanism involves:
Binding to Vitamin D Receptors: MC-1301 binds to vitamin D receptors, activating them.
Gene Expression Regulation: The activated receptors regulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and immune response.
Pathways Involved: The compound influences pathways related to interleukin-1beta production and processing, which are crucial in the regulation of immune responses and cell proliferation.
Comparison with Similar Compounds
MC-1301 is part of a class of compounds known as vitamin D analogues. Similar compounds include:
Uniqueness
MC-1301 is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other vitamin D analogues. Its ability to inhibit interleukin-1beta production and processing makes it particularly valuable in research and therapeutic applications.
Properties
CAS No. |
134523-85-6 |
---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H50O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h13-14,21,25-28,31-33H,4,6-12,15-20H2,1-3,5H3/b23-13+,24-14+/t21?,25-,26?,27+,28+,29-/m1/s1 |
InChI Key |
DFOWDEBIOXYKFC-WIAGJZICSA-N |
SMILES |
CCC(CC)(CCCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Isomeric SMILES |
CCC(CC)(CCCCC(C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)O |
Canonical SMILES |
CCC(CC)(CCCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonyms |
20-epi-24a-homo-26,27-dimethyl-1alpha,25-dihydroxyvitamin D3 MC 1301 MC-1301 |
Origin of Product |
United States |
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